4-Nitrophényl hydrogène phénylphosphonate

Vue d'ensemble

Description

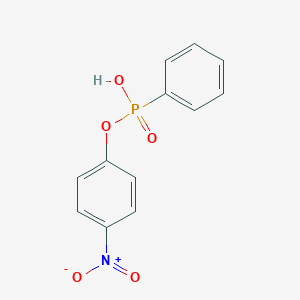

4-Nitrophenyl hydrogen phenylphosphonate is an organic compound with the molecular formula C12H10NO5P. It is a derivative of phenylphosphonic acid, where one of the hydrogen atoms is replaced by a 4-nitrophenyl group. This compound is known for its role as a substrate for 5’-nucleotide phosphodiesterases, making it significant in biochemical research .

Applications De Recherche Scientifique

4-Nitrophenyl hydrogen phenylphosphonate is widely used in scientific research due to its role as a substrate for 5’-nucleotide phosphodiesterases. This makes it valuable in studies involving enzyme kinetics and mechanisms. Additionally, its stability and ease of synthesis make it a preferred choice over naturally occurring nucleotides in various biochemical assays .

In chemistry , it is used to study the catalytic properties of enzymes and the effects of various inhibitors. In biology , it serves as a model compound to investigate enzyme-substrate interactions. In medicine , it is used in the development of diagnostic assays and therapeutic agents targeting phosphodiesterase enzymes. In industry , it finds applications in the synthesis of other organophosphorus compounds and as a reagent in analytical chemistry .

Mécanisme D'action

Target of Action

The primary target of 4-Nitrophenyl hydrogen phenylphosphonate is the 5’-Nucleotide Phosphodiesterase . This enzyme plays a crucial role in cellular functions by regulating the levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

4-Nitrophenyl hydrogen phenylphosphonate interacts with its target, the 5’-Nucleotide Phosphodiesterase, by serving as a substrate . The compound’s interaction with the enzyme leads to its hydrolysis, a process that is facilitated by the enzyme’s catalytic activity .

Biochemical Pathways

The hydrolysis of 4-Nitrophenyl hydrogen phenylphosphonate by 5’-Nucleotide Phosphodiesterase affects the levels of cyclic nucleotides within the cell . These cyclic nucleotides are involved in various biochemical pathways, including those responsible for cellular signal transduction. The downstream effects of these pathways can influence a wide range of cellular processes, from gene expression to cell proliferation.

Pharmacokinetics

The compound’s solubility in various solvents such as dmf and dmso suggests that it may have good bioavailability.

Result of Action

The hydrolysis of 4-Nitrophenyl hydrogen phenylphosphonate by 5’-Nucleotide Phosphodiesterase results in the production of cyclic nucleotides . These cyclic nucleotides act as secondary messengers within cells, influencing a variety of cellular processes. The exact molecular and cellular effects of this action would depend on the specific cellular context and the pathways that are activated as a result.

Action Environment

The action, efficacy, and stability of 4-Nitrophenyl hydrogen phenylphosphonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or enzymes in the environment could potentially interfere with the compound’s interaction with its target, the 5’-Nucleotide Phosphodiesterase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl hydrogen phenylphosphonate typically involves the esterification of phenylphosphonic acid with 4-nitrophenol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include phenylphosphonic acid, 4-nitrophenol, and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to drive the reaction to completion .

Industrial Production Methods: While specific industrial production methods for 4-nitrophenyl hydrogen phenylphosphonate are not extensively documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitrophenyl hydrogen phenylphosphonate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenylphosphonic acid and 4-nitrophenol.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous acid or base solutions at elevated temperatures.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

Hydrolysis: Phenylphosphonic acid and 4-nitrophenol.

Reduction: 4-Aminophenyl hydrogen phenylphosphonate.

Substitution: Various substituted phenylphosphonates depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

- Bis(4-nitrophenyl) phosphate

- 4-Nitrophenyl phosphate

- Phenylphosphonic acid

Comparison: 4-Nitrophenyl hydrogen phenylphosphonate is unique due to its specific structure, which combines a phenylphosphonic acid moiety with a 4-nitrophenyl group. This structure imparts distinct chemical properties, such as its stability and reactivity under various conditions. Compared to bis(4-nitrophenyl) phosphate and 4-nitrophenyl phosphate, it offers a different reactivity profile, making it suitable for specific biochemical applications .

Activité Biologique

4-Nitrophenyl hydrogen phenylphosphonate (NPPP) is an organophosphorus compound recognized for its significant biological activity, particularly as a substrate for 5'-nucleotide phosphodiesterases. This article delves into the compound's biological mechanisms, its applications in research, and relevant findings from various studies.

Chemical Structure and Properties

4-Nitrophenyl hydrogen phenylphosphonate has the molecular formula C12H10NO5P. Its structure features a phosphorus atom bonded to four oxygen atoms, with one oxygen part of a nitro group attached to a phenyl ring. This configuration not only contributes to its stability but also enhances its reactivity in biochemical assays.

Target Enzyme: The primary target of NPPP is the 5'-nucleotide phosphodiesterase . This enzyme plays a crucial role in the hydrolysis of phosphodiester bonds in nucleotides, which is vital for various biological processes, including RNA and DNA degradation.

Mode of Action: NPPP acts as a substrate for 5'-nucleotide phosphodiesterases, leading to the release of a colored nitrophenolate ion upon cleavage of the P-O bond. This reaction can be monitored spectrophotometrically, allowing researchers to quantify enzyme activity effectively.

Applications in Research

NPPP is extensively utilized in biochemical research for several reasons:

- Enzyme Kinetics Studies: It facilitates investigations into enzyme kinetics and mechanisms, providing insights into how enzymes interact with substrates.

- Model Compound: NPPP serves as a model compound to explore enzyme-substrate interactions, particularly in studies focused on nucleotidase activities.

- Diagnostic Assays: The compound's properties make it valuable in developing diagnostic assays targeting phosphodiesterase enzymes.

Case Study: Enzymatic Activity Measurement

A study demonstrated that NPPP could be used effectively to measure the activity of 5'-nucleotide phosphodiesterases. The hydrolysis reaction was monitored by measuring the increase in absorbance at specific wavelengths corresponding to the nitrophenolate ion. This method provided a reliable means to assess enzyme kinetics across different conditions and inhibitors.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Nitrophenyl hydrogen phenylphosphonate | Organophosphate | Substrate for 5'-nucleotide phosphodiesterases |

| Bis(4-nitrophenyl) phosphate | Organophosphate | Similar substrate activity |

| 4-Nitrophenyl phosphate | Organophosphate | Less favorable as a substrate |

| Phenylphosphonic acid | Organophosphonic acid | No significant enzymatic activity |

The comparison highlights NPPP's unique structural features that enhance its suitability as a substrate compared to other similar compounds.

Pharmacokinetics and Toxicology

While NPPP is primarily used in research contexts, understanding its pharmacokinetic properties is essential for evaluating its safety and efficacy:

Propriétés

IUPAC Name |

(4-nitrophenoxy)-phenylphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10NO5P/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGZTHQFAQCJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205683 | |

| Record name | O-4-Nitrophenyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57072-35-2 | |

| Record name | O-4-Nitrophenyl phenylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057072352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-4-Nitrophenyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.